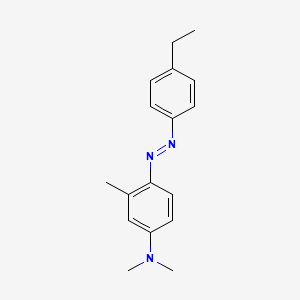

4'-Ethyl-2-methyl-4-dimethylaminoazobenzene

Description

4'-Ethyl-2-methyl-4-dimethylaminoazobenzene is an azo dye derivative with structural modifications on both the non-prime (4-dimethylamino and 2-methyl groups) and prime (4'-ethyl group) benzene rings of the azobenzene scaffold. It has been identified as a hepatic carcinogen in rodent models, inducing mitochondrial swelling and preneoplastic liver lesions . Its carcinogenicity is linked to metabolic activation and protein-binding properties, similar to other aminoazo dyes like 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB) .

Structure

3D Structure

Properties

CAS No. |

6030-03-1 |

|---|---|

Molecular Formula |

C17H21N3 |

Molecular Weight |

267.37 g/mol |

IUPAC Name |

4-[(4-ethylphenyl)diazenyl]-N,N,3-trimethylaniline |

InChI |

InChI=1S/C17H21N3/c1-5-14-6-8-15(9-7-14)18-19-17-11-10-16(20(3)4)12-13(17)2/h6-12H,5H2,1-4H3 |

InChI Key |

LEEMOVONVYCRIF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethyl-2-methyl-4-dimethylaminoazobenzene typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. One common method is as follows:

Diazotization: An aromatic amine, such as 4-ethyl-2-methylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline under basic conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of 4’-Ethyl-2-methyl-4-dimethylaminoazobenzene may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazotization and coupling steps, often using automated systems to control temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4’-Ethyl-2-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: The azo group can be reduced to form hydrazo compounds or amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Azoxy compounds.

Reduction: Hydrazo compounds or amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4'-Ethyl-2-methyl-4-dimethylaminoazobenzene, also known as an azo dye, has various applications in scientific research and industrial processes. This compound is primarily recognized for its role in dyeing and as a potential biological probe. Below is a comprehensive overview of its applications, supported by case studies and data tables.

Dyeing and Pigmentation

This compound is widely used in the textile industry for dyeing fabrics due to its vivid color and stability. It has applications in:

- Textiles : Used for coloring cotton, wool, and synthetic fibers.

- Cosmetics : Incorporated into products such as lipsticks and nail polishes for pigmentation.

Biological Studies

This compound serves as a biological probe in various studies:

- Cellular Imaging : Its fluorescent properties allow it to be used in imaging techniques to study cellular processes.

- Drug Development : Investigated for its potential use in drug formulations due to its interaction with biological systems.

Environmental Monitoring

Due to its chemical properties, this compound is utilized in environmental chemistry:

- Pollution Indicators : Employed as a pH indicator or to assess the presence of pollutants in water bodies.

Chemical Synthesis

The compound is also significant in organic synthesis:

- Intermediate for Other Compounds : Acts as a precursor for synthesizing other azo compounds or dyes.

Case Study 1: Application in Textile Dyeing

A study conducted by the Journal of Applied Polymer Science examined the efficacy of various azo dyes, including this compound, on cotton fabrics. The results indicated that this dye provided excellent wash and light fastness compared to other dyes, making it suitable for commercial textile applications.

Case Study 2: Cellular Imaging

Research published in Frontiers in Pharmacology explored the use of this compound as a fluorescent probe for live-cell imaging. The study demonstrated that the dye could effectively stain cellular components without significant cytotoxicity, providing valuable insights into cellular dynamics.

Case Study 3: Environmental Assessment

A paper from Environmental Science & Technology highlighted the use of this azo dye as an indicator for assessing water quality. The study showed that changes in fluorescence intensity correlated with pollutant concentrations, suggesting its potential utility in environmental monitoring frameworks.

Data Tables

| Application Area | Specific Use |

|---|---|

| Textile Industry | Dyeing fabrics |

| Cosmetics | Pigmentation in beauty products |

| Biological Research | Cellular imaging and drug development |

| Environmental Monitoring | Water pollution indicators |

| Organic Synthesis | Precursor for other chemical compounds |

Mechanism of Action

The mechanism of action of 4’-Ethyl-2-methyl-4-dimethylaminoazobenzene involves its interaction with biological molecules, leading to various effects. The compound can intercalate into DNA, affecting gene expression and cellular functions. It can also interact with proteins, altering their structure and activity. The azo group plays a crucial role in these interactions, as it can undergo redox reactions and form reactive intermediates.

Comparison with Similar Compounds

Contradictions and Mechanistic Insights

- Substituent Paradox: While emphasizes the necessity of an unsubstituted 2-position for activity, 4'-Ethyl-2-methyl-DAB’s moderate carcinogenicity suggests that bulky prime-ring substituents (e.g., ethyl) may enhance metabolic stability or binding affinity, partially offsetting the 2-methyl’s inhibitory effect .

- Hormone Responsiveness: Unlike 3'-Me-DAB, which alters adenyl cyclase activity during carcinogenesis , 4'-Ethyl-2-methyl-DAB’s effects on signaling pathways remain unstudied but warrant further investigation.

Biological Activity

4'-Ethyl-2-methyl-4-dimethylaminoazobenzene, an azo compound, has garnered attention in biological research due to its potential carcinogenic properties and its role in various biochemical pathways. This article delves into the biological activity of this compound, examining its mechanisms of action, potential health impacts, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 239.32 g/mol

- Appearance : Vivid red or red-orange crystalline form

This compound primarily exerts its biological effects through the following mechanisms:

- DNA Interaction : The compound can form reactive intermediates upon metabolic activation that bind to DNA, potentially leading to mutations and carcinogenesis.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, thus influencing various cellular processes.

- Gene Expression Alteration : The compound has been shown to affect the expression of genes related to its biological activity, which can lead to changes in cellular behavior and function.

Biological Activity and Health Implications

Research indicates that exposure to this compound is associated with several health risks:

- Carcinogenicity : Studies have linked similar azo compounds to liver and bladder tumors in animal models, suggesting a potential for this compound to exhibit similar carcinogenic effects .

- Toxicity : The compound can cause contact dermatitis and respiratory issues upon inhalation or skin absorption. Its reactivity with biological molecules raises concerns regarding safety in industrial applications.

Case Studies

- Carcinogenicity Assessment :

- Health Risk Evaluation :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying 4'-Ethyl-2-methyl-4-dimethylaminoazobenzene in biological samples?

- Methodology : High-performance liquid chromatography (HPLC) with UV-Vis detection is commonly used due to the compound's strong absorbance in the visible range (azo group absorption at ~400–500 nm). For trace analysis, coupling with mass spectrometry (LC-MS) enhances sensitivity. Sample preparation should include liquid-liquid extraction (e.g., using methylene chloride) to isolate the compound from complex matrices like liver homogenates .

- Validation : Calibration curves must account for matrix effects, and recovery rates should be reported. Internal standards (e.g., deuterated analogs) improve precision .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure Mitigation : Use nitrile gloves (tested for chemical permeation resistance) and lab coats. Respiratory protection with NIOSH-approved N95 masks is required during powder handling to avoid inhalation .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to potential solubility issues .

Q. How can researchers assess the acute toxicity of this compound in preclinical models?

- Experimental Design : Conduct OECD Guideline 423-acute oral toxicity tests in rodents. Administer graded doses (e.g., 50–300 mg/kg) and monitor for 14 days. Endpoints include mortality, body weight changes, and histopathological examination of liver tissues, given its structural similarity to hepatocarcinogenic azo dyes .

Advanced Research Questions

Q. What experimental models are most suitable for studying the carcinogenic mechanisms of this compound?

- In Vivo Models : Rat hepatocarcinogenesis models are historically validated. Administer the compound via diet (0.06% w/w) for 8–12 weeks, followed by histochemical analysis of liver nodules and mitochondrial dysfunction (e.g., altered swelling patterns indicative of membrane damage) .

- In Vitro Systems : Primary hepatocyte cultures can evaluate metabolic activation (e.g., cytochrome P450-mediated N-demethylation) and DNA adduct formation using P-postlabeling assays .

Q. How can contradictory data on mitochondrial effects be resolved in carcinogenicity studies?

- Data Analysis : Apply iterative qualitative methods to contextualize findings. For example, mitochondrial swelling assays may show variability due to differences in dietary cofactors (e.g., riboflavin levels) or exposure duration. Cross-validate with proteomic profiling to identify oxidative phosphorylation disruptions .

- Dose-Response Considerations : Lower doses (e.g., 0.01% w/w) may produce non-linear effects on mitochondrial membranes, necessitating mechanistic studies using isolated organelles under controlled redox conditions .

Q. What structural modifications of this compound could reduce its carcinogenicity while retaining utility as a biochemical probe?

- Synthetic Strategies : Introduce electron-withdrawing groups (e.g., sulfonyl chloride at the 4' position) to decrease metabolic activation. Compare mutagenicity in Ames tests post-modification .

- Functional Testing : Assess binding affinity to cellular targets (e.g., aryl hydrocarbon receptor) via surface plasmon resonance (SPR) to ensure retained specificity .

Methodological Considerations

Q. How should researchers design studies to evaluate chronic toxicity given the lack of long-term data for this compound?

- Protocol Development : Extend subchronic studies (90-day rodent trials) to 12–24 months, with interim sacrifices at 6-month intervals. Focus on liver, kidney, and hematopoietic system endpoints. Include concurrent controls fed azo-free diets to distinguish spontaneous lesions .

- Biomarker Discovery : Use untargeted metabolomics to identify early biomarkers of toxicity (e.g., urinary azo metabolite profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.